Benzo[f]quinazoline, 1,3-diphenyl-
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Overview
Description
Benzo[f]quinazoline, 1,3-diphenyl- is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinazoline, 1,3-diphenyl- can be achieved through various methods. One common approach involves the Aza-reaction, which includes the coupling of imine and electron-rich alkene . Another method is the Microwave-assisted reaction, which accelerates the reaction process and improves yields . Metal-catalyzed reactions, such as those involving transition metals, are also employed to synthesize quinazoline derivatives .
Industrial Production Methods
Industrial production of Benzo[f]quinazoline, 1,3-diphenyl- often involves large-scale synthesis using metal-catalyzed reactions. These methods are preferred due to their efficiency and scalability. The use of phase-transfer catalysis and ultrasound-promoted reactions are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzo[f]quinazoline, 1,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions often involve the use of hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as oxidizing agents . Reduction reactions can be carried out using reducing agents such as sodium borohydride .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA
Reduction: Sodium borohydride
Substitution: Various nucleophiles and electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinazoline N-oxides, while reduction reactions can produce reduced quinazoline derivatives .
Scientific Research Applications
Benzo[f]quinazoline, 1,3-diphenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer, antibacterial, and antifungal agent . Its ability to penetrate the blood-brain barrier makes it suitable for targeting central nervous system diseases . Additionally, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Benzo[f]quinazoline, 1,3-diphenyl- involves its interaction with various molecular targets and pathways. It acts by inhibiting specific enzymes and receptors, leading to the disruption of cellular processes . For example, it can inhibit protein kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzo[f]quinazoline, 1,3-diphenyl- is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include quinazolinone derivatives such as erlotinib, gefitinib, and lapatinib, which are used as anticancer agents . While these compounds share a similar core structure, Benzo[f]quinazoline, 1,3-diphenyl- exhibits distinct pharmacological properties that make it a valuable compound for further research and development .
Conclusion
Benzo[f]quinazoline, 1,3-diphenyl- is a versatile compound with significant potential in various scientific fields. Its diverse chemical reactions, wide range of applications, and unique mechanism of action make it a valuable subject for ongoing research. As scientists continue to explore its properties and applications, it is likely that new and innovative uses for this compound will be discovered.
Properties
CAS No. |
60708-99-8 |
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Molecular Formula |
C24H16N2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,3-diphenylbenzo[f]quinazoline |
InChI |
InChI=1S/C24H16N2/c1-3-10-18(11-4-1)23-22-20-14-8-7-9-17(20)15-16-21(22)25-24(26-23)19-12-5-2-6-13-19/h1-16H |
InChI Key |
ARTPEPAZKUDFCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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